4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step may involve the reaction of the thiophene derivative with an amine.
Substitution reactions: Introduction of the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution or other suitable methods.
Sulfamoylation: Incorporation of the sulfamoyl group using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
- 4-(3-Bromophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Uniqueness
The presence of the fluorophenyl group may impart unique properties such as increased lipophilicity, metabolic stability, or specific biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-17-7-4-11-21(13-17)28-26(30)24-25(23(16-33-24)19-9-6-10-20(27)15-19)34(31,32)29(3)22-12-5-8-18(2)14-22/h4-16H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXQLFZGUDPGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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